AMZ30

Übersicht

Beschreibung

AMZ30 is a selective, covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). It has an IC50 value of 600 nM and is known to selectively inactivate PME-1, thereby reducing the demethylated form of protein phosphatase 2A (PP2A) in living cells . This compound is primarily used in scientific research for its ability to modulate the activity of PME-1 and its downstream effects on PP2A.

Wirkmechanismus

Target of Action

The primary target of (E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile, also known as AMZ30 or ML136, is protein phosphatase methylesterase-1 (PME-1) . PME-1 is a regulator of the tumor suppressive phosphatase PP2A . It promotes PP2A demethylation and inactivation .

Mode of Action

This compound acts as a potent, selective, and irreversible inhibitor of PME-1 . It selectively inactivates PME-1 and reduces the demethylated form of PP2A in living cells . The inhibition of PME-1 by this compound leads to an increase in the methylated form of PP2A .

Biochemical Pathways

The inhibition of PME-1 by this compound affects the methylation equilibrium of leucine carboxyl methyltransferase-1 (LCMT1) and PME-1 . This perturbation leads to changes in the downstream signaling pathways, including the MAPKAPK2-RIPK1 signaling pathway .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. It causes a shortening of mitotic spindles and induces mitotic arrest in HeLa cells . It also shows antiproliferative properties in an in vitro model of endometrial carcinoma . Furthermore, it increases the stress-induced phosphorylation and activity of MAPKAPK2 and RIPK1 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: AMZ30 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Sulfonyl-Acrylnitril-Verbindungen beteiligt sind. Die wichtigsten Schritte umfassen:

Bildung des Sulfonyl-Acrylnitril-Kerns: Dies beinhaltet die Reaktion von 4-Fluorphenylsulfonylchlorid mit Acrylnitril in Gegenwart einer Base.

Einführung des Pyrrolrings: Das Zwischenprodukt wird dann mit 3-Nitrophenylsulfonylchlorid umgesetzt, um den Pyrrolring einzuführen und die endgültige Verbindung zu bilden.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Hochskalierung der oben genannten Synthesewege. Der Prozess würde typischerweise die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen: AMZ30 unterliegt hauptsächlich kovalenten Hemmungsreaktionen mit PME-1. Es funktioniert nicht als allgemeiner Thiol-reaktiver Sonden, was auf seine Spezifität für PME-1 hinweist .

Häufige Reagenzien und Bedingungen:

Reagenzien: 4-Fluorphenylsulfonylchlorid, Acrylnitril, 3-Nitrophenylsulfonylchlorid.

Bedingungen: Reaktionen werden typischerweise in Gegenwart einer Base und unter kontrollierten Temperaturbedingungen durchgeführt.

Hauptprodukte: Das Hauptprodukt der Reaktion mit this compound ist die demethylierte Form von PP2A, die in Gegenwart von this compound reduziert wird .

Wissenschaftliche Forschungsanwendungen

AMZ30 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Hemmung von PME-1 und seiner Auswirkungen auf die Methylierung von PP2A.

Biologie: Hilft beim Verständnis der Rolle von PME-1 in zellulären Prozessen und seiner Auswirkungen auf Zellsignalisierungswege.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, an denen PME-1 und PP2A beteiligt sind, wie z. B. Krebs und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung selektiver Inhibitoren für Forschungs- und potenzielle therapeutische Anwendungen eingesetzt .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch kovalente Bindung an PME-1, wodurch dessen Aktivität gehemmt wird. Diese Hemmung führt zu einer Reduktion der demethylierten Form von PP2A, die ein wichtiger Regulator verschiedener zellulärer Prozesse ist. Die molekularen Ziele von this compound umfassen das aktive Zentrum von PME-1, wo es eine kovalente Bindung bildet, was zu seiner Inaktivierung führt .

Ähnliche Verbindungen:

ML136: Ein weiterer selektiver Inhibitor von PME-1 mit ähnlichen Eigenschaften wie this compound.

CS-2122: Eine Verbindung mit vergleichbarer inhibitorischer Aktivität gegen PME-1.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität und Potenz als PME-1-Inhibitor. Es weist eine deutlich höhere Selektivität für PME-1 gegenüber anderen Serin-Hydrolasen auf, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Auswirkungen der PME-1-Hemmung macht .

Vergleich Mit ähnlichen Verbindungen

ML136: Another selective inhibitor of PME-1 with similar properties to AMZ30.

CS-2122: A compound with comparable inhibitory activity against PME-1.

Uniqueness of this compound: this compound is unique in its high selectivity and potency as a PME-1 inhibitor. It has a significantly higher selectivity for PME-1 over other serine hydrolases, making it a valuable tool for studying the specific effects of PME-1 inhibition .

Biologische Aktivität

AMZ30, chemically known as a sulfonyl acrylonitrile compound, is recognized as a potent and selective irreversible inhibitor of protein phosphatase methylesterase-1 (PME-1). Its biological activity has been extensively studied, revealing significant implications in various cellular processes, particularly in relation to cancer and neurodegenerative diseases.

This compound selectively inhibits PME-1, which plays a crucial role in regulating the methylation state of protein phosphatase 2A (PP2A). The inhibition leads to an increase in the methylated form of PP2A and a decrease in its demethylated form, which is essential for maintaining cellular signaling pathways. The compound operates through a covalent mechanism, with an IC50 value of approximately 600 nM, indicating its potency in living cells .

Table 1: Biological Activity of this compound

| Property | Value |

|---|---|

| Chemical Structure | Sulfonyl acrylonitrile |

| Target | PME-1 |

| Mechanism | Irreversible inhibition |

| IC50 | 600 nM |

| Selectivity | >100-fold over other SHs |

Inhibition of Muscle Cell Differentiation

Research indicates that this compound treatment results in decreased AP-1 reporter activity and reduced phosphorylation levels of ERK1/2 and p38 MAPK pathways in muscle cells. This suggests that this compound may inhibit muscle cell differentiation by modulating the MAP kinase signaling pathway through PME-1 inhibition .

Sensitization to Oxidative Stress

In glioblastoma (GBM) models, this compound has been shown to influence the response of cells to oxidative stress. Specifically, it prevents PME-1 from mediating cell death under oxidative conditions. Studies revealed that the demethylating activity of PME-1 is crucial for sensitizing GBM cells to oxidative stress-induced cell death. When this compound was applied, the resistance of U87MG and U251MG cells to oxidative stress increased significantly .

Case Studies

Case Study 1: Muscle Cell Differentiation

In a study involving muscle cells treated with this compound:

- Findings : this compound treatment led to reduced differentiation markers.

- : The compound inhibits differentiation via modulation of signaling pathways linked to PME-1 activity.

Case Study 2: Glioblastoma Response

In experiments with GBM cell lines:

- Findings : Cells treated with this compound exhibited increased survival rates under oxidative stress conditions.

- : this compound's inhibition of PME-1 plays a critical role in enhancing cell viability by altering PP2A activity.

Eigenschaften

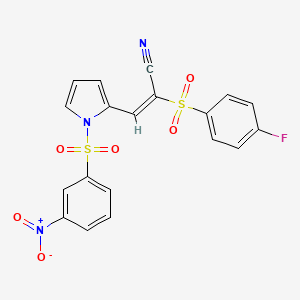

IUPAC Name |

(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCUORSUHTZMBW-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ML136 interact with PME-1 and what are the downstream effects?

A: ML136 acts as a covalent inhibitor of PME-1. [] While the exact mechanism of binding is not fully elucidated in the provided research, the sulfonyl acrylonitrile core of ML136 is likely crucial for its inhibitory activity. [] By inhibiting PME-1, ML136 prevents the demethylation of protein phosphatase 2A (PP2A). This, in turn, leads to an increase in the levels of the active, methylated form of PP2A. [] Since PP2A is a crucial phosphatase involved in various signaling pathways, including the ERK pathway, modulation of its activity by ML136 can have significant downstream effects on cell proliferation and survival. []

Q2: What is known about the stability of ML136?

A: Research indicates that ML136 exhibits promising stability. In phosphate-buffered saline (PBS) solution, ML136 demonstrated a half-life exceeding 48 hours. [] This suggests that ML136 possesses suitable stability for in vitro studies and warrants further investigation into its stability profile under various physiological conditions.

Q3: What is the significance of ML136's selectivity for PME-1?

A: The remarkable selectivity of ML136 for PME-1 makes it a valuable tool for dissecting the specific roles of PME-1 and PP2A methylation in cellular processes. [, ] Unlike broader-acting compounds, ML136 allows researchers to study the consequences of PME-1 inhibition without confounding effects from off-target interactions. This is particularly important in complex systems like cancer, where PME-1 has been implicated in promoting sustained ERK pathway activity in gliomas. []

Q4: How does the structure of ML136 relate to its activity?

A: While detailed structure-activity relationship (SAR) studies for ML136 are not presented in the provided research, it is noted that the sulfonyl acrylonitrile moiety is likely essential for its inhibitory activity against PME-1. [] Further exploration of structural modifications around this core could reveal key elements for potency, selectivity, and potentially unveil new inhibitors for other serine hydrolases. [] This highlights the potential of ML136 as a starting point for the development of a diverse set of pharmacological probes targeting PME-1 and related enzymes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.